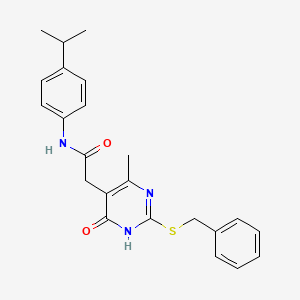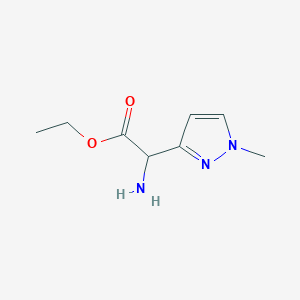
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidines. This compound has garnered interest due to its potential applications in various scientific fields such as chemistry, biology, and medicine. Its unique structure offers a plethora of functional groups that participate in different chemical reactions, making it a versatile molecule for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the condensation of benzylthiourea with 2-chloro-3-oxobutanoate under basic conditions to form the pyrimidinone core. The resulting intermediate is then subjected to acylation with 4-isopropylphenylacetyl chloride to yield the final product. This synthesis typically requires careful control of temperature, reaction time, and pH to optimize yield and purity.
Industrial Production Methods: On an industrial scale, this compound can be produced via a continuous flow synthesis process. This method enhances the efficiency and scalability of the reaction by maintaining optimal reaction conditions throughout the process. Key parameters such as solvent choice, catalyst selection, and reaction kinetics are finely tuned to maximize output while minimizing by-products.
化学反応の分析
Types of Reactions:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to the corresponding dihydropyrimidine under hydrogenation conditions with catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Palladium on carbon, sodium borohydride
Nucleophiles: Ammonia, primary amines, alkoxides
Major Products Formed: The major products of these reactions include sulfoxides, sulfones, dihydropyrimidines, and substituted acetamides, each potentially having distinct properties and applications.
科学的研究の応用
In Chemistry: This compound serves as a precursor for synthesizing more complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
In Biology: The structural components of this compound allow for potential interactions with biological macromolecules. It is studied for its potential as an inhibitor of certain enzymes, affecting pathways related to cell metabolism and proliferation.
In Medicine: Preliminary studies suggest that derivatives of this compound might possess antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and safety in preclinical models.
In Industry: Its versatile chemical structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical reactivity.
作用機序
The biological activity of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide is thought to be mediated by its ability to interact with key enzymes and receptors. The pyrimidinone core can act as a scaffold for binding to active sites of enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways, leading to potential therapeutic effects. The specific molecular targets and pathways are still under investigation, but early studies point to its role in modulating kinase activity and affecting signal transduction pathways.
類似化合物との比較
This compound stands out due to its unique combination of functional groups and the resulting reactivity profile. Similar compounds, such as other pyrimidinone derivatives, include:
2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidine: Lacks the acetamide moiety, leading to different chemical reactivity.
4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl-N-phenylacetamide: Features a phenyl group instead of an isopropylphenyl group, impacting its biological activity.
2-(benzylthio)-5-acetyl-4-methyl-6-oxo-1,6-dihydropyrimidine: Contains an acetyl group that alters its synthetic routes and reaction conditions.
Each of these compounds exhibits unique characteristics that differentiate them from 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide, making it a distinctive and valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-15(2)18-9-11-19(12-10-18)25-21(27)13-20-16(3)24-23(26-22(20)28)29-14-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHYKUVAJVKMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol](/img/structure/B2944192.png)
![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate](/img/structure/B2944194.png)


![7-Oxabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2944198.png)
![2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride](/img/structure/B2944202.png)
![N-(3,5-dimethylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2944203.png)


![3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2944208.png)


![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B2944212.png)
![6-[5-[3-(3-Methylthiophen-2-yl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2944214.png)
